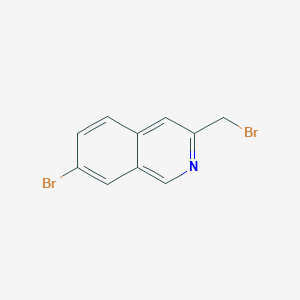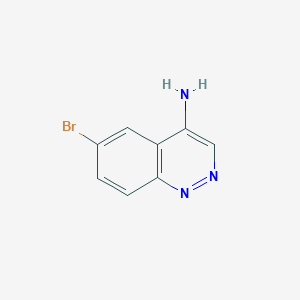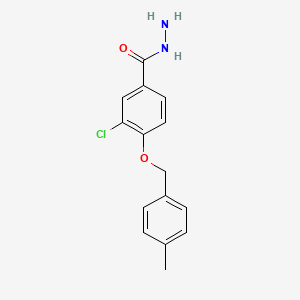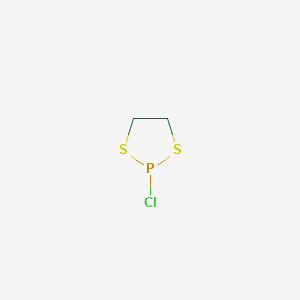
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an aldehyde group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The resulting product undergoes hydrogenation and hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted conditions. This method reduces reaction times while maintaining high selectivity and yield. The final product is obtained through reductive amination using a catalyst with a low content of precious metal .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of calcimimetic drugs, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar in structure but lacks the hydroxy group.
3-Hydroxy-3-(4-fluorophenyl)propanal: Similar but with a fluorine atom instead of a trifluoromethyl group.
3-Hydroxy-3-(4-methylphenyl)propanal: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical applications where enhanced bioavailability and stability are desired .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,6,9,15H,5H2 |
Clé InChI |
PNLBRSBJNVTMMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)







![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
